
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H15Cl2F3N4O3S and its molecular weight is 543.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , with the CAS number 1226444-60-5 , is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The compound's complex structure includes various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H15Cl2F3N4O2S, with a molecular weight of 559.4 g/mol . Its structure features an imidazole ring, trifluoromethoxy and dichlorophenyl substituents, and a thioether linkage, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of similar imidazole derivatives, suggesting that compounds with structural similarities to the target compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cells demonstrated varying degrees of efficacy, with some compounds achieving IC50 values as low as 2.3 µM .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
5g | Panc-1 | 2.3 |
5b | MCF-7 | 2.8 |
5d | HT-29 | 3.5 |
Doxorubicin | A-549 | 1.1 |
2. Inhibition of Carbonic Anhydrases
The compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and hCA XII, has been explored. Inhibition assays revealed that certain imidazole derivatives showed selective inhibition profiles against these isoforms, indicating a promising avenue for therapeutic development in cancer treatment .
Case Study 1: In Vitro Evaluation
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutics such as doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on a set of related compounds to determine the influence of various substituents on biological activity. The presence of electron-withdrawing groups like trifluoromethoxy was found to enhance antiproliferative activity significantly, highlighting the importance of molecular modifications in drug design .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary data suggest that it may interfere with key metabolic pathways in cancer cells, potentially through the inhibition of specific enzymes involved in cellular proliferation and survival.
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N4O3S/c1-12-8-19(30-34-12)29-20(32)11-35-21-28-10-18(13-2-7-16(23)17(24)9-13)31(21)14-3-5-15(6-4-14)33-22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTCJTMGJBFXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。